molecular formula C13H14F2N2O3S2 B2775320 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286709-96-3

4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2775320
CAS No.: 1286709-96-3
M. Wt: 348.38
InChI Key: DPYRXELTKSIONR-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a sophisticated small molecule belonging to the benzo[d]thiazole chemical class, a scaffold renowned for its diverse and potent pharmacological activities. The compound features a benzothiazole core, a privileged structure in medicinal chemistry, fused to a benzene ring and further functionalized with a 4,6-difluoro substitution pattern and a (1-(methylsulfonyl)piperidin-4-yl)oxy side chain. The benzothiazole nucleus is a versatile heterocycle known for its aromaticity, conferred by the delocalized π-electrons across the ring system containing nitrogen and sulfur atoms . This moiety is a common feature in molecules that interact with a wide range of biological targets. Researchers will find significant value in this compound for developing novel therapeutic agents. Benzo[d]thiazole derivatives have demonstrated substantial research interest as anti-tubercular candidates, showing promising inhibition against Mycobacterium tuberculosis . Furthermore, the structural motif is widely investigated in oncology research, with several thiazole-bearing molecules in preclinical and clinical development for their anti-proliferative properties . Its application also extends to neurodegenerative disease research, where analogous compounds have shown potential to inhibit key pathological targets in Alzheimer's disease, such as cholinesterase enzymes and amyloid-beta aggregation . The presence of the methylsulfonyl-piperidine group is a notable feature often incorporated to modulate the molecule's physicochemical properties, such as solubility and metabolic stability, and can be critical for interactions with enzymatic active sites. This product is intended for non-human research applications only, specifically for use in pharmaceutical research, chemical biology, and as a standard in analytical studies. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,6-difluoro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3S2/c1-22(18,19)17-4-2-9(3-5-17)20-13-16-12-10(15)6-8(14)7-11(12)21-13/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYRXELTKSIONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination at the 4 and 6 positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the benzo[d]thiazole core.

    Methylsulfonyl Group Addition: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Ether Linkage Formation: The final step involves forming the ether linkage between the piperidine ring and the benzo[d]thiazole core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Aromatic Substitution Reactions

The 4,6-difluoro substituents enable regioselective aromatic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding 5-nitro derivatives (para to fluorine) .

  • Chlorination : Limited reactivity due to electron-withdrawing fluorine atoms; requires Cl<sub>2</sub>/FeCl<sub>3</sub> under reflux .

Nucleophilic Aromatic Substitution

Fluorine at position 6 is more reactive than position 4 due to steric and electronic effects:

NucleophileConditionsProductYield (%)Notes
MethoxideK<sub>2</sub>CO<sub>3</sub>/DMF, 80°C6-Methoxy derivative55Retains sulfone stability
PiperidineEt<sub>3</sub>N, DCM, RT6-Piperidinyl derivative48Competing side reactions at sulfone

Methylsulfonyl Group Reactivity

  • Reduction : Resistant to LiAlH<sub>4</sub> or NaBH<sub>4</sub>; requires harsh conditions (e.g., BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>) for sulfone reduction to thioether (low yield: <20%) .

  • Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., MeI) in presence of NaH to form quaternary salts .

Piperidinyloxy Bridge Stability

  • Acidic Hydrolysis : Stable in dilute HCl (pH > 2); cleaves in concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C to regenerate piperidin-4-ol.

  • Photodegradation : UV irradiation in MeOH leads to C–O bond cleavage (half-life: 4.2 h) .

Cross-Coupling Reactions

The benzothiazole core participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateProductYield (%)
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEArylboronic acidsBiaryl derivatives60–75
Buchwald–HartwigPd(OAc)<sub>2</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub>AnilinesAminated products50–65

Limitations : Fluorine substituents reduce reactivity in cross-couplings due to electron withdrawal .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

  • Anticancer Activity : Analog 10j (4-fluorophenyl substitution) shows IC<sub>50</sub> = 23.30 ± 0.35 µM against A549 cells .

  • Anticonvulsant Potential : Methylsulfonyl-piperidine hybrids exhibit ED<sub>50</sub> = 18.4 mg/kg in PTZ-induced seizures .

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 3–9 (t<sub>1/2</sub> > 48 h); degrades rapidly in alkaline media (pH > 10).

  • Metabolic Pathways : Hepatic CYP3A4-mediated oxidation of the piperidine ring forms N-oxide metabolites .

Scientific Research Applications

Anticancer Activity

The compound has been identified as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating cell cycle progression. CDKs are often overexpressed in cancer cells, making them a target for cancer therapies. The inhibition of CDKs leads to cell cycle arrest and apoptosis in tumor cells. Specifically, 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole selectively inhibits CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, thereby reducing tumor proliferation .

Structure-Activity Relationship Studies

Recent studies have demonstrated that modifications to the thiazole structure can enhance anticancer activity. For instance, derivatives with different substituents on the benzothiazole ring have shown varying levels of potency against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the phenyl ring improve bioactivity, suggesting avenues for further optimization .

Antibacterial Properties

Research indicates that thiazole derivatives exhibit promising antibacterial activities. The compound's structural components contribute to its effectiveness against a range of bacterial strains. In particular, studies have shown that thiazole-linked compounds can outperform traditional antibiotics such as ampicillin and streptomycin in terms of potency against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a study published by PubChem, the compound was tested against various cancer cell lines. It demonstrated significant inhibition of cell growth at low micromolar concentrations. The results indicated that the compound effectively induced apoptosis in cancer cells via CDK inhibition mechanisms .

Case Study 2: Antimicrobial Activity

A recent investigation evaluated the antibacterial effects of several thiazole derivatives, including this compound). The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard treatments. The findings suggest its potential as a novel therapeutic option in treating resistant infections .

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The piperidine ring and the methylsulfonyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility, permeability, and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]imidazole: Contains an imidazole ring instead of a thiazole ring.

    4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]pyrazole: Features a pyrazole ring in place of the thiazole ring.

Uniqueness

The uniqueness of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole lies in its specific combination of fluorine atoms, a piperidine ring, and a benzo[d]thiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Overview

4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic compound belonging to the class of benzo[d]thiazoles, characterized by its unique structural features, including fluorine substitutions and a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Fluorine Atoms : Present at the 4 and 6 positions of the benzo[d]thiazole ring.
  • Piperidine Ring : Substituted with a methylsulfonyl group.
  • Ether Linkage : Connecting the benzo[d]thiazole core to the piperidine moiety.
PropertyValue
IUPAC Name4,6-difluoro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Molecular FormulaC13H14F2N2O3S2
Molecular Weight358.38 g/mol
CAS Number1286709-96-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to biological macromolecules, potentially improving selectivity and efficacy against various targets such as enzymes or receptors. The piperidine ring may influence solubility and permeability, affecting the compound's pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds containing a benzo[d]thiazole core often exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives of benzothiazole exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against leukemia and solid tumor cell lines .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored:

Case Studies

  • Anticancer Efficacy : In a comparative study on thiazole derivatives, compounds with structural similarities to this compound exhibited significant cytotoxicity in leukemia cell lines. The study emphasized structure–activity relationships (SAR), identifying key substituents that enhance activity .
  • Mechanistic Insights : Molecular dynamics simulations suggest that compounds like this one interact with target proteins primarily through hydrophobic contacts, which may be crucial for their anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole with high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:

  • Coupling of piperidine and benzothiazole moieties: Use DMSO as a solvent under reflux (18–24 hours) to facilitate nucleophilic aromatic substitution, as demonstrated in similar triazole derivatives (65% yield) .
  • Sulfonylation: Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (water-ethanol mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for fluorine atoms (δ ~160–170 ppm for ¹³C-F coupling) and the methylsulfonyl group (δ ~3.3 ppm for ¹H) .
    • ¹⁹F NMR: Confirm the presence and position of fluorine substituents (δ ~-110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • Elemental Analysis: Match calculated vs. experimental C, H, N, S percentages to confirm purity .

Advanced Research Questions

Q. How does the methylsulfonyl group on the piperidine ring influence the compound’s pharmacokinetic properties and target binding efficiency?

Methodological Answer: The methylsulfonyl group enhances:

  • Metabolic Stability: Reduces oxidative metabolism due to electron-withdrawing effects, as observed in similar sulfonamide derivatives (t½ > 6 hours in hepatic microsomes) .
  • Target Binding: Computational docking (e.g., AutoDock Vina) shows hydrogen bonding between the sulfonyl oxygen and active-site residues (e.g., Lys123 in kinase targets) .
  • Solubility: LogP reduction by ~0.5 units compared to non-sulfonylated analogs, improving aqueous solubility (measured via shake-flask method) .

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Dose-Response Validation: Re-evaluate in vitro assays using physiologically relevant concentrations (e.g., 1–10 µM) aligned with in vivo plasma levels .
  • Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in vivo that may explain efficacy gaps .
  • Protein Binding Corrections: Adjust in vitro IC50 values using fraction unbound (fu) measurements from equilibrium dialysis .

Q. How can computational modeling predict the interaction between this compound and specific enzyme targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability and key interactions (e.g., π-π stacking with Phe360 in CYP450) .
  • Free Energy Perturbation (FEP): Calculate binding affinity changes (ΔΔG) for structural analogs to guide SAR .
  • ADMET Prediction: Use tools like SwissADME to forecast bioavailability, BBB penetration, and toxicity risks .

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